molecular formula C11H10Cl2O2 B172531 4-(2,2-Dichlorocyclopropyl)phenyl acetate CAS No. 144900-34-5

4-(2,2-Dichlorocyclopropyl)phenyl acetate

Cat. No. B172531
CAS RN: 144900-34-5
M. Wt: 245.1 g/mol
InChI Key: KOJAPEXFANADPV-UHFFFAOYSA-N
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Description

“4-(2,2-Dichlorocyclopropyl)phenyl acetate” is a chemical compound with the molecular formula C11H10Cl2O2 . It is also known by its IUPAC name, this compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an acetate group attached to a phenyl group, which is further substituted with a 2,2-dichlorocyclopropyl group . The average mass of the molecule is 245.102 Da, and the monoisotopic mass is 244.005783 Da .

Scientific Research Applications

4-(2,2-Dichlorocyclopropyl)phenyl acetate has a wide range of scientific research applications. It is often used as a reagent in organic synthesis, as it is highly soluble in organic solvents and has a low volatility. This compound is also used in a variety of analytical techniques, including gas chromatography and high-performance liquid chromatography. In addition, this compound is used in the synthesis of a variety of pharmaceuticals and other compounds. Finally, this compound has been used in a variety of biological research applications, including the study of enzyme kinetics and the development of new drugs.

Mechanism of Action

The exact mechanism of action of 4-(2,2-Dichlorocyclopropyl)phenyl acetate is not fully understood. However, it is believed that this compound interacts with enzymes in a variety of ways. It has been shown to bind to enzymes, inhibit the activity of enzymes, and activate enzymes. In addition, this compound has been shown to interact with proteins, lipids, and other biomolecules, leading to changes in their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes involved in the metabolism of drugs, leading to increased drug concentrations in the body. In addition, this compound has been shown to activate enzymes involved in the metabolism of drugs, leading to decreased drug concentrations in the body. Finally, this compound has been shown to interact with proteins, lipids, and other biomolecules, leading to changes in their structure and function.

Advantages and Limitations for Lab Experiments

4-(2,2-Dichlorocyclopropyl)phenyl acetate has several advantages for use in laboratory experiments. It is highly soluble in organic solvents, has a low volatility, and is relatively non-toxic. In addition, this compound is relatively inexpensive and easy to obtain. However, this compound does have some limitations. It is not very stable, and it can react with other compounds in solution, leading to the formation of byproducts.

Future Directions

Given the wide range of scientific research applications of 4-(2,2-Dichlorocyclopropyl)phenyl acetate, there are a number of potential future directions for research. One potential direction is to further explore the biochemical and physiological effects of this compound. In addition, more research could be done to develop new methods of synthesizing this compound. Finally, further research could be done to explore the potential applications of this compound in drug development and other areas.

Synthesis Methods

4-(2,2-Dichlorocyclopropyl)phenyl acetate can be synthesized by a variety of methods. The most common method involves the reaction of 2,2-dichlorocyclopropanecarboxylic acid and phenylmagnesium bromide. This reaction yields this compound as the primary product, with minor amounts of other byproducts. The reaction can be catalyzed by a variety of acids, such as trifluoroacetic acid or p-toluenesulfonic acid. Other methods of synthesizing this compound include the reaction of 2,2-dichlorocyclopropanecarboxylic acid and phenylmagnesium chloride, and the reaction of 2,2-dichlorocyclopropanecarboxylic anhydride and phenylmagnesium bromide.

Safety and Hazards

The safety data sheet for a similar compound, phenyl acetate, suggests that it is combustible and harmful if swallowed . It’s important to handle such chemicals with care, using appropriate personal protective equipment and following good laboratory practices .

properties

IUPAC Name

[4-(2,2-dichlorocyclopropyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O2/c1-7(14)15-9-4-2-8(3-5-9)10-6-11(10,12)13/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJAPEXFANADPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2CC2(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464441
Record name 4-(2,2-Dichlorocyclopropyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144900-34-5
Record name Phenol, 4-(2,2-dichlorocyclopropyl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144900-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,2-Dichlorocyclopropyl)phenyl acetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2,2-Dichlorocyclopropyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,2-dichlorocyclopropyl)phenyl acetate
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